3-CHLORO-4-FLUORO-BENZAMIDINE

Übersicht

Beschreibung

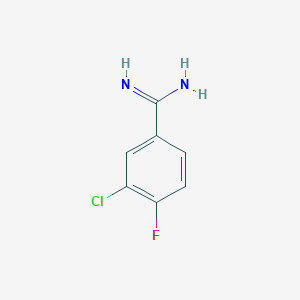

3-CHLORO-4-FLUORO-BENZAMIDINE is an organic compound with the molecular formula C7H6ClFN2 It is a derivative of benzimidamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-4-FLUORO-BENZAMIDINE typically involves the reaction of 3-chloro-4-fluoroaniline with formamide. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to a temperature range of 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine and fluorine substituents on the benzene ring enable electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS).

Key Reactions:

-

Halogen Replacement :

-

The chlorine atom at the meta position undergoes substitution with amines or alkoxides under catalytic conditions. For example, reaction with morpholine in the presence of CuI/DMF at 80°C yields morpholine-substituted derivatives.

-

Fluorine at the para position is less reactive due to its strong electron-withdrawing nature but can participate in NAS under high-temperature conditions (e.g., >150°C) with strong nucleophiles like Grignard reagents .

-

Reaction Conditions:

| Reagent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | CuI/DMF | 80 | 72 | |

| Sodium methoxide | DMSO | 120 | 58 |

Oxidation and Reduction

The amidine group (-C(=NH)-NH₂) is redox-active:

-

Oxidation : Reacts with hydrogen peroxide (H₂O₂) in acidic media to form nitroso derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the amidine to a primary amine .

Mechanistic Pathway:

-

Oxidation :

Observed in the synthesis of protease inhibitors.

Coupling Reactions

The compound participates in cross-coupling reactions via halogen substituents:

Suzuki-Miyaura Coupling:

-

The chlorine atom couples with aryl boronic acids using Pd(PPh₃)₄ as a catalyst:

Coordination Chemistry

The amidine group acts as a bidentate ligand , coordinating with transition metals like Cu(II) and Fe(III):

Example Complex:

Stability Constant : Log K = 8.2 ± 0.3 (pH 7.4) .

Biochemical Interactions

3-Chloro-4-fluoro-benzamidine exhibits serine protease inhibition by mimicking the tetrahedral transition state of substrate hydrolysis.

Mechanism:

-

The amidine group forms hydrogen bonds with catalytic serine residues (e.g., in trypsin), while halogens enhance binding affinity through hydrophobic interactions .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Chloro-4-fluoro-benzamidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to target specific enzymes and receptors effectively. The compound has been explored for its potential in developing drugs aimed at treating conditions such as cancer and viral infections through protease inhibition .

Key Insights:

- Enzyme Inhibition: The compound's mechanism involves binding to the active sites of proteases, inhibiting their enzymatic activity, which is essential for various biological processes including cell signaling and metabolism .

- Therapeutic Potential: Studies indicate that it may also exhibit antimicrobial properties, enhancing its applicability in drug development against resistant strains of bacteria .

Biochemical Research

In biochemical research, this compound is utilized extensively to study enzyme mechanisms and interactions. It aids researchers in understanding how enzymes function and how they can be inhibited or activated.

Applications:

- Proteomics Research: The compound is used as a tool for studying protease functions, which are critical in numerous physiological processes.

- Diagnostic Applications: It can be formulated into diagnostic reagents for detecting diseases through biochemical assays .

Material Science

The compound finds applications in material science, particularly in developing specialized materials like coatings and polymers that require specific chemical properties.

Properties:

- Chemical Reactivity: The presence of both chloro and fluoro substituents enhances the compound's reactivity and specificity, making it suitable for various industrial applications .

Agrochemicals Research

Research into agrochemicals also highlights the potential use of this compound in developing more effective pest control solutions. Its biochemical properties may contribute to the design of novel agrochemical agents that are more efficient and environmentally friendly .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis targeting enzymes/receptors | Potential treatments for cancer and infections |

| Biochemical Research | Enzyme inhibition studies | Understanding enzyme mechanisms |

| Material Science | Development of coatings and polymers | Enhanced chemical properties |

| Agrochemicals | Development of pest control agents | More effective and eco-friendly solutions |

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

- In Vitro Studies: Laboratory experiments showed significant inhibition of serine proteases at low concentrations without notable cytotoxic effects on normal cells .

- Animal Models: Research involving animal models indicated that dosage variations could influence protease inhibition outcomes; lower doses effectively modulated activity while minimizing adverse effects .

- Pharmacokinetics: The compound exhibits favorable pharmacokinetic properties, including good bioavailability and stability under physiological conditions, making it a promising candidate for therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-CHLORO-4-FLUORO-BENZAMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-fluoroaniline: A precursor in the synthesis of 3-CHLORO-4-FLUORO-BENZAMIDINE.

4-Chloro-3-fluorobenzimidamide: A positional isomer with different chemical properties.

3-Chloro-4-fluorobenzonitrile: Another related compound with a nitrile group instead of an amidine group.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Biologische Aktivität

3-Chloro-4-fluoro-benzamidine (C₇H₆ClFN₂) is a compound with notable biological activity, particularly as a protease inhibitor. This article delves into its biological properties, mechanisms of action, synthesis methods, and potential applications in various fields such as medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound is characterized by a chlorinated and fluorinated benzene ring attached to an amidine functional group. Its molecular weight is 209.05 g/mol, and it typically exists in hydrochloride form, enhancing its solubility in aqueous solutions. The presence of chlorine and fluorine atoms modifies its electronic characteristics, influencing its reactivity and selectivity towards biological targets.

The primary mechanism of action for this compound involves its binding to the active sites of proteases. By inhibiting these enzymes, the compound plays a significant role in regulating various biological processes such as cell signaling and metabolism. This inhibition is critical for studying protease functions and their implications in diseases.

Interaction with Biological Targets

The amidine group of this compound can form hydrogen bonds and electrostatic interactions with biological molecules. This capability allows it to effectively inhibit enzyme activity or alter protein function, which is essential for therapeutic applications against viral infections and other diseases where proteases are involved.

Biological Activity

Research indicates that this compound exhibits significant biological activity beyond protease inhibition. Preliminary studies suggest potential antimicrobial and anticancer properties due to its ability to modulate enzyme activities critical in these pathways.

Case Studies

- Protease Inhibition : In vitro studies have demonstrated that this compound effectively inhibits specific proteases involved in viral replication, making it a candidate for antiviral drug development.

- Anticancer Research : The compound has shown promise in inhibiting cancer cell proliferation by targeting proteolytic enzymes that facilitate tumor growth.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Chlorination and Fluorination : Utilizing readily available precursors like 4-fluorotoluene, chlorination and fluorination reactions are performed to produce the desired compound with high selectivity and yield .

Applications

This compound has diverse applications across various domains:

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in synthesizing drugs targeting specific enzymes or receptors. |

| Biochemical Research | Employed in enzyme inhibition studies to understand mechanisms and develop therapeutics. |

| Diagnostic Applications | Used in formulating diagnostic reagents for disease detection through biochemical assays. |

| Material Science | Contributes to developing specialized materials with specific chemical properties. |

| Agrochemicals | Explored for potential use in developing effective pest control solutions. |

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on its unique structural features:

| Compound | Key Features |

|---|---|

| 4-Fluoro-benzamidine hydrochloride | Lacks chlorine substituent, affecting reactivity. |

| 3,5-Difluoro-benzamidine hydrochloride | Contains two fluorine atoms but no chlorine. |

| Benzamidine hydrochloride | Base structure without halogen modifications. |

Eigenschaften

IUPAC Name |

3-chloro-4-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKDVUSWMBGDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369629 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504404-34-6 | |

| Record name | 3-Chloro-4-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.